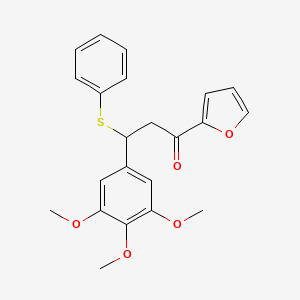
MFCD02165335
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound MFCD02165335 is a chemical entity with unique properties and applications It is known for its significant role in various scientific research fields, including chemistry, biology, medicine, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MFCD02165335 involves specific reaction conditions and reagents. The exact synthetic route may vary depending on the desired purity and yield. Typically, the synthesis involves a series of chemical reactions, including condensation, cyclization, and purification steps. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the optimal formation of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using advanced techniques and equipment. The process involves large-scale reactors, continuous monitoring, and quality control measures to ensure consistency and high yield. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
MFCD02165335 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, often using reducing agents like sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and intermediates that are useful in further chemical synthesis and applications.
Applications De Recherche Scientifique
MFCD02165335 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent and intermediate in organic synthesis, facilitating the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound is investigated for its therapeutic potential in treating various diseases and conditions.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and materials with specific properties.
Mécanisme D'action
The mechanism of action of MFCD02165335 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Conclusion
This compound is a compound with significant importance in various scientific and industrial fields. Its unique properties, diverse applications, and potential for further research make it a subject of interest for scientists and researchers. Understanding its preparation methods, chemical reactions, mechanism of action, and comparison with similar compounds provides valuable insights into its potential and versatility.
Propriétés
IUPAC Name |
1-(furan-2-yl)-3-phenylsulfanyl-3-(3,4,5-trimethoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O5S/c1-24-19-12-15(13-20(25-2)22(19)26-3)21(28-16-8-5-4-6-9-16)14-17(23)18-10-7-11-27-18/h4-13,21H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDXTZVWWAZJFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(CC(=O)C2=CC=CO2)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(imidazo[1,2-a]pyrimidin-2-ylmethyl)-4-iodoaniline](/img/structure/B7728934.png)
![(3Z)-3-[(2-bromoanilino)methylidene]-6-methylpyran-2,4-dione](/img/structure/B7728943.png)
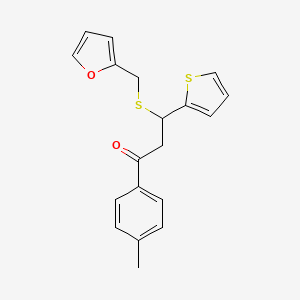

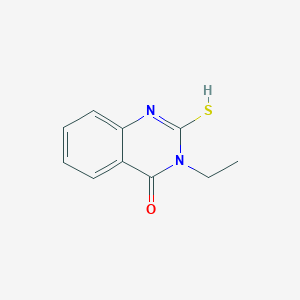
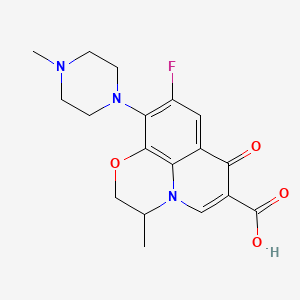
![(3Z)-3-[[3-(trifluoromethyl)anilino]methylidene]chromene-2,4-dione](/img/structure/B7728990.png)
![(3Z)-3-[[(5-chloropyridin-2-yl)amino]methylidene]chromene-2,4-dione](/img/structure/B7728998.png)
![3-(3,4-Dimethoxyphenyl)-3-[(2-hydroxyethyl)sulfanyl]-1-(thiophen-2-yl)propan-1-one](/img/structure/B7729006.png)
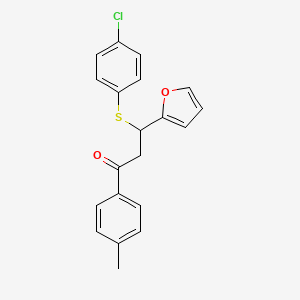
![3-(1H-benzimidazol-2-yl)-8-[(3-methylpiperidinium-1-yl)methyl]-2-oxo-2H-chromen-7-olate](/img/structure/B7729021.png)
![3-(1H-benzimidazol-2-yl)-8-[(diethylammonio)methyl]-2-oxo-2H-chromen-7-olate](/img/structure/B7729027.png)
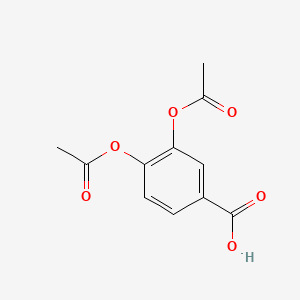
![6-[(5E)-4-OXO-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]HEXANOIC ACID](/img/structure/B7729040.png)
